molecular formula C18H17N5O4S B2565839 2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide CAS No. 2097909-56-1

2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide

Cat. No.: B2565839
CAS No.: 2097909-56-1
M. Wt: 399.43
InChI Key: SOYKMBVVHQXACA-UHFFFAOYSA-N
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Description

2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide is a synthetic small molecule characterized by a pyrazine core substituted with a pyridin-3-yl group, linked via a sulfamoyl bridge to a phenoxy-acetamide moiety. This structure combines aromatic heterocycles with sulfonamide and acetamide functional groups, which are common in pharmacologically active compounds targeting enzymes or receptors.

Properties

IUPAC Name

2-[4-[(3-pyridin-3-ylpyrazin-2-yl)methylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c19-17(24)12-27-14-3-5-15(6-4-14)28(25,26)23-11-16-18(22-9-8-21-16)13-2-1-7-20-10-13/h1-10,23H,11-12H2,(H2,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYKMBVVHQXACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazine intermediates. These intermediates are then coupled through a series of reactions involving sulfonamide formation and etherification. Common reagents used in these reactions include pyridine N-oxides, Grignard reagents, and acetic anhydride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or as a precursor to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of 2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s uniqueness lies in its pyrazin-2-ylmethyl-sulfamoyl linkage and pyridin-3-yl substitution. Below is a comparative analysis with key analogs:

Compound Name/ID Structural Features Physical Properties Biological Activity/Notes References
Target Compound Pyrazine-pyridin-3-yl core, sulfamoyl bridge, phenoxy-acetamide Not reported Inferred potential for enzyme inhibition N/A
3y () Benzimidazole-sulfinyl, methoxy substitutions (5-/6-methoxy ratio) mp 159–161°C (decomp.) Proton pump inhibition (implied by structure)
3ae/3af () Carbamoylmethyl-benzimidazole-sulfinyl, methoxy groups 73% yield, NMR shifts in DMSO-d6 Antacid/antisecretory applications
Compound 18 () Pyrazine-sulfamoyl, dimethoxyphenyl-acetamide HRMS m/z 432.09694 [M+H+] Hedgehog pathway inhibition
7d () Fluoro-phenoxy, thiadiazole-pyridin-3-yl, acetamide IC50 1.8 µM (Caco-2 cells) High cytotoxicity in cancer cells
3ag () Trifluoroethoxy-pyridylmethyl-sulfinyl, benzimidazole 79% yield, NMR shifts in DMSO-d6 Improved metabolic stability

Key Differences and Implications

Core Heterocycles :

  • The target’s pyrazine-pyridin-3-yl system contrasts with benzimidazole-based analogs (e.g., 3y, 3ae), which are associated with proton pump inhibition . Pyrazine rings may offer distinct electronic properties for targeting kinases or nucleic acid interactions.
  • Compound 18 () shares a pyrazine-sulfamoyl backbone but replaces pyridin-3-yl with dimethoxyphenyl, likely altering target specificity .

Substituent Effects: Methoxy groups in 3ae/3af enhance lipophilicity but reduce solubility compared to the target’s sulfamoyl bridge, which may improve aqueous stability . Fluorine substitution in 7d () significantly boosts cytotoxicity (IC50 1.8 µM), suggesting that electron-withdrawing groups on the phenoxy moiety enhance anticancer activity .

Biological Activity :

  • Sulfinyl-benzimidazoles (–2) are linked to gastric acid suppression, whereas sulfamoyl derivatives (e.g., Compound 18) target signaling pathways like Hedgehog .
  • The target’s lack of sulfinyl/sulfone groups (cf. 3y, 3ag) may reduce gastrointestinal targeting but increase versatility for other therapeutic areas.

Synthetic Yields and Stability: High-yield compounds like 3aj (97% yield, ) feature methyl ester groups, which may simplify synthesis but require hydrolysis for bioactivity .

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